1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one

Description

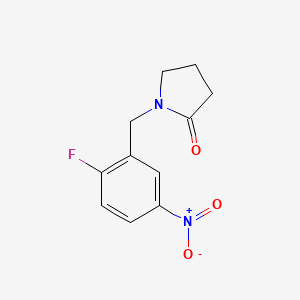

1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a benzyl substituent with fluorine and nitro groups at the 2- and 5-positions of the aromatic ring, respectively. This compound is structurally analogous to intermediates used in pharmaceutical and agrochemical research, where nitro and fluoro substituents are often employed to modulate reactivity, stability, and target binding .

Properties

Molecular Formula |

C11H11FN2O3 |

|---|---|

Molecular Weight |

238.21 g/mol |

IUPAC Name |

1-[(2-fluoro-5-nitrophenyl)methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C11H11FN2O3/c12-10-4-3-9(14(16)17)6-8(10)7-13-5-1-2-11(13)15/h3-4,6H,1-2,5,7H2 |

InChI Key |

RFJWKITWUGULPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-5-nitrobenzyl bromide with pyrrolidin-2-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key structural variations among pyrrolidin-2-one derivatives include substituent type, position, and linker groups. Below is a comparative analysis:

The nitro group enhances electrophilicity, which may influence reactivity in synthesis or metabolic pathways.

Biological Activity

1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrrolidin-2-one scaffold, which is known for its versatility in drug design. The presence of the fluoro and nitro substituents significantly influences its biological properties.

Anticonvulsant Activity

Research has shown that derivatives of pyrrolidin-2-one, including 1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one, exhibit anticonvulsant properties. A study synthesized various analogues and evaluated their efficacy using the maximal electroshock (MES) and chemoconvulsant (scPTZ) tests. The results indicated that certain compounds demonstrated significant anticonvulsant activity without notable neurotoxicity, suggesting a favorable therapeutic window for further development .

Molecular docking studies have revealed that these compounds interact effectively with GABA-A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The binding interactions were characterized by key amino acid residues such as TYR 62 and ARG 114 at the active site, indicating a potential mechanism through which these compounds exert their anticonvulsant effects .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of 1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one analogues has been assessed through ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. These studies suggest that the compounds possess favorable absorption characteristics and moderate lipophilicity, which may enhance their bioavailability .

Case Studies and Experimental Findings

- Anticonvulsant Screening : In a study involving a series of pyrrolidine derivatives, several compounds were identified as effective against seizures induced by MES and scPTZ models. Notably, compounds with fluorinated substitutions showed enhanced activity compared to their non-fluorinated counterparts .

- Neurotoxicity Assessment : The neurotoxicity of these compounds was evaluated using the rotarod test, where most analogues exhibited minimal impairment, indicating a potential for safe therapeutic use .

- Molecular Docking Analysis : The molecular docking results demonstrated strong binding affinities to GABA-A receptors, supporting the observed pharmacological activities. This analysis is critical for understanding how structural modifications can optimize efficacy while minimizing side effects .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.